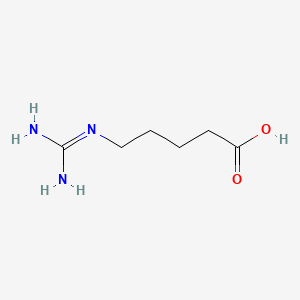

delta-Guanidinovaleric acid

Vue d'ensemble

Description

Delta-Guanidinovaleric acid is an organonitrogen compound and an organooxygen compound. It is functionally related to a delta-amino acid . It has a molecular formula of C6H13N3O2 .

Synthesis Analysis

Delta-Guanidinovaleric acid can be synthesized from various compounds. For example, it can be synthesized from 3,5-DIMETHYLPYRAZOLE-1-CARBOXAMIDINE NITRATE and 5-AMINOVALERIC ACID .Molecular Structure Analysis

The molecular structure of delta-Guanidinovaleric acid is represented by the formula C6H13N3O2. It has a molecular weight of 159.186 Da .Chemical Reactions Analysis

Delta-Guanidinovaleric acid is functionally related to a delta-amino acid . It is thought to act directly on the GABA-receptor to induce spike discharges and might be a specific GABA-receptor antagonist .Physical And Chemical Properties Analysis

Delta-Guanidinovaleric acid has a density of 1.3 g/cm3, a boiling point of 379.4°C at 760mmHg, and a flash point of 183.2°C . It also has a pKa value of 4.68±0.10 (Predicted) .Applications De Recherche Scientifique

GABA-Receptor Antagonism

Delta-guanidinovaleric acid (DGVA) acts as an endogenous and specific GABA-receptor antagonist. In an electroencephalographic study, sporadic spike discharges were recorded after topical application of DGVA on the pia mater of the sensorimotor cortex. These discharges were suppressed by GABA, L-GABOB, or muscimol, suggesting that DGVA might directly interact with GABA receptors .

Creatine Metabolism

DGVA is linked to creatine metabolism. It increases α-keto-δ-guanidinovaleric acid levels in haemodialysis patients. This compound may be synthesized in vivo from arginine and further metabolized to argininic acid . Investigating DGVA’s role in creatine pathways could have implications for muscle health and energy metabolism.

Organic Solvent Nanofiltration Membranes

Amino-5-guanidinopentanoic acid (DL-A) has been used in the fabrication of organic solvent nanofiltration membranes. These membranes exhibit fast and stable solvent transport, making them valuable for separation processes in biotechnology and chemical engineering .

Performance Enhancement in Poultry

While not extensively studied, guanidino compounds (including DGVA) may impact performance and egg quality in laying hens. Researchers investigate their effects on nutrient utilization and overall health .

Safety and Hazards

Mécanisme D'action

Target of Action

Delta-Guanidinovaleric acid (DGVA), also known as 5-guanidinopentanoic acid, primarily targets the GABA receptors in the brain . These receptors play a crucial role in inhibitory neurotransmission, helping to maintain a balance between excitation and inhibition in the brain.

Mode of Action

DGVA acts directly on the GABA receptors, inducing sporadic spike discharges . This interaction with the GABA receptors suggests that DGVA might be a specific GABA-receptor antagonist .

Biochemical Pathways

The primary biochemical pathway affected by DGVA is the GABAergic pathway . By acting as a GABA-receptor antagonist, DGVA can disrupt the normal inhibitory function of these receptors, leading to increased neuronal excitability .

Pharmacokinetics

One study suggests that dgva can induce spike discharges within 5-10 minutes after topical application on the pia mater of the sensorimotor cortex . This suggests that DGVA can rapidly cross the blood-brain barrier and exert its effects.

Result of Action

The primary result of DGVA’s action is the induction of sporadic spike discharges, which are a type of abnormal electrical activity in the brain . These discharges can lead to various neurological effects, potentially including seizures .

Action Environment

The action of DGVA is influenced by the environment within the brain. For example, the presence of other compounds can modulate the effects of DGVA. In one study, the spike discharges induced by DGVA were completely suppressed within 10 minutes of supplementary application of GABA, L-GABOB, or muscimol .

Propriétés

IUPAC Name |

5-(diaminomethylideneamino)pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13N3O2/c7-6(8)9-4-2-1-3-5(10)11/h1-4H2,(H,10,11)(H4,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKUBCVAQGIZRHL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCN=C(N)N)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20196772 | |

| Record name | delta-Guanidinovaleric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20196772 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

462-93-1 | |

| Record name | delta-Guanidinovaleric acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000462931 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | delta-Guanidinovaleric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20196772 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

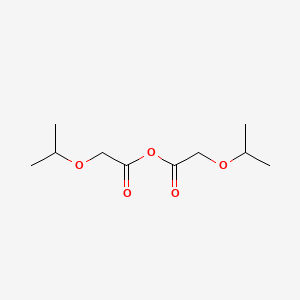

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

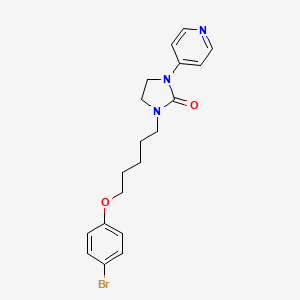

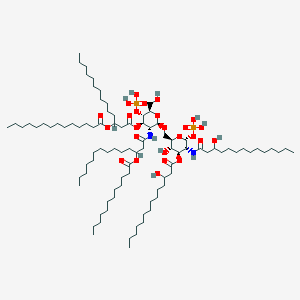

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[2-(4-methyl-2-propan-2-ylphenoxy)ethyl]-1H-benzimidazole-2-thione](/img/structure/B1211763.png)